Tonantzitlolone
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Overview
Description
Tonantzitlolone is a natural product derived from plants, specifically from the genus Stillingia. It is a flexibilan-type diterpene, which is rare in nature. This compound has attracted significant attention due to its potent biological activities, including cytotoxicity against certain cancer cell lines and activation of specific ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tonantzitlolone can be synthesized through a series of chemical reactions. One of the synthetic routes involves a highly stereoselective substrate-controlled aldol reaction followed by ring-closing metathesis . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
the compound can be extracted from natural sources such as Stillingia sanguinolenta, which involves solvent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Tonantzitlolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Tonantzitlolone has several scientific research applications, including:
Chemistry: It serves as a model compound for studying diterpene synthesis and reactivity.
Biology: It is used to investigate its effects on cellular processes, particularly in cancer cells.
Medicine: This compound has shown potential as an anticancer agent due to its cytotoxicity against renal, ovarian, and breast cancer cells
Industry: Its unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Tonantzitlolone exerts its effects through several mechanisms:
Ion Channel Activation: It is a potent activator of transient receptor potential canonical channels, specifically types 1, 4, and 5.
Protein Kinase Activation: this compound activates protein kinase C alpha and protein kinase C theta, which are involved in regulating cell metabolism and survival.
Angiogenesis Inhibition: It reduces the formation of new blood vessels around tumors, thereby inhibiting tumor growth and metastasis.
Comparison with Similar Compounds
Tonantzitlolone is similar to other diterpenes such as englerin A and bryostatin, which also exhibit cytotoxicity and protein kinase activation. this compound is unique in its specific activation of transient receptor potential canonical channels and its dual activation of protein kinase C alpha and protein kinase C theta .
List of Similar Compounds
Englerin A: Known for its selective activation of protein kinase C theta and cytotoxicity against renal cancer cells.
Bryostatin: Another diterpene with protein kinase activation and potential anticancer properties.
This compound’s unique combination of biological activities and its rarity in nature make it a compound of significant interest for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H40O7 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(1R,2S,3R,6S,8Z,10S,12R,14R,15R)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1 |
InChI Key |
YMEAIOHYSIGDJY-VDLZEVDKSA-N |
SMILES |
CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1[C@@H](C[C@@H]2C(=O)[C@H](/C=C\C([C@@H]3CC[C@@](O3)([C@@H]([C@]1(O2)O)O)C)(C)C)C)C)/C |
Canonical SMILES |
CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TZL; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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